7-Octylindolactam V
Overview
Description
7-Octylindolactam V: is a synthetic analog of teleocidin A, a known tumor promoter. It is a potent activator of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . The compound has a molecular formula of C25H39N3O2 and a molecular weight of 413.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octylindolactam V involves several steps, including the formation of the indole ring and the attachment of the octyl side chain. One common method involves the palladium-catalyzed coupling reaction from 7-bromo-indolactam V . The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Octylindolactam V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The indole ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and alkylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: In chemistry, 7-Octylindolactam V is used as a research tool to study the activation and regulation of protein kinase C. It helps in understanding the structure-activity relationship of PKC activators .
Biology: In biological research, the compound is used to investigate cellular signaling pathways involving PKC. It helps in elucidating the role of PKC in various cellular processes, including cell growth and apoptosis .
Medicine: In medical research, this compound is studied for its potential therapeutic applications, particularly in cancer research. Its ability to activate PKC makes it a valuable tool for studying tumor promotion and progression .
Industry: While its industrial applications are limited, the compound’s role in research makes it valuable for developing new drugs and therapeutic strategies.
Mechanism of Action
7-Octylindolactam V exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various downstream targets, triggering a cascade of cellular events. This activation plays a crucial role in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Indolactam V: A weaker tumor promoter compared to 7-Octylindolactam V.
Teleocidin B: Another potent PKC activator with similar biological activities.
Aplysiatoxin: A marine toxin that also activates PKC but has a different structure.
Uniqueness: this compound is unique due to its high potency as a PKC activator and its synthetic origin. Unlike natural compounds like teleocidin B and aplysiatoxin, it is specifically designed to study PKC activation and its downstream effects .
Properties
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)/t20-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQYTYOVPXAUGB-RDPSFJRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911123 | |
Record name | 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109346-66-9 | |
Record name | 7-Octylindolactam V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109346669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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